molecular formula C7H4BrNO5 B1287500 3-Bromo-4-hydroxy-5-nitrobenzoic acid CAS No. 67175-27-3

3-Bromo-4-hydroxy-5-nitrobenzoic acid

Cat. No. B1287500
CAS RN: 67175-27-3
M. Wt: 262.01 g/mol
InChI Key: MSUNRULZELFVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-Bromo-4-hydroxy-5-nitrobenzoic acid, is a brominated nitrobenzoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related brominated and nitro-substituted benzoic acids can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid was achieved by bromination of 3,5-dihydroxybenzoic acid, indicating that halogenation reactions are a viable pathway for introducing bromine into benzoic acid derivatives . Similarly, the synthesis of 3-bromo flavones from 2-hydroxy-3,5-dibromo-4'nitro dibenzoyl methane involved the use of dimethylformamide (DMF) and bromine, suggesting that DMF could be a suitable solvent for such reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 3-bromo-2-nitrobenzo[b]thiophene was determined using spectroscopic methods . This implies that similar methods could be employed to analyze the molecular structure of 3-Bromo-4-hydroxy-5-nitrobenzoic acid.

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted compounds with nucleophiles has been studied, revealing that such compounds can undergo aromatic nucleophilic substitution with rearrangement . This suggests that 3-Bromo-4-hydroxy-5-nitrobenzoic acid may also participate in similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various studies. For instance, the stability of 4-bromomethyl-3-nitrobenzoic acid under different conditions was assessed using HPLC-UV, indicating that nitrobenzoic acids can be sensitive to hydrolytic conditions . Additionally, the interaction of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds through hydrogen bonding was reported, which could be relevant for understanding the binding properties of 3-Bromo-4-hydroxy-5-nitrobenzoic acid .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but it’s a crucial process in the functionalization of these esters .
    • Method : The study reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
    • Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • α-Bromination Reaction on Acetophenone Derivatives

    • Field : Organic Chemistry
    • Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
    • Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
    • Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Safety And Hazards

The safety data sheet for “3-Bromo-4-nitrobenzoic acid” indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-bromo-4-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUNRULZELFVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602033
Record name 3-Bromo-4-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxy-5-nitrobenzoic acid

CAS RN

67175-27-3
Record name 3-Bromo-4-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediates: 5-(5-bromopentyl)-3-methylisoxazole and 2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol. The latter, a bright yellow solid, was prepared by cyclization of 3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide, yellow solid, m.p. 163°-164° C. (from methanol-isopropyl acetate). The latter was in turn prepared by bromination of 4-hydroxy-3-nitrobenzoic acid to form 5-bromo-4-hydroxy-3-nitrobenzoic acid, m.p. 233°-234° C. (yellow solid from isopropyl acetate), esterification to the corresponding methyl ester, m.p. 128°-130° C. (yellow solid from carbon tetrachloride) and reaction of the latter with 2-hydroxyethylamine.
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol isopropyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.